molecular formula C10H8ClF3O2 B2431046 Ethyl 4-chloro-2-(trifluoromethyl)benzoate CAS No. 773139-28-9

Ethyl 4-chloro-2-(trifluoromethyl)benzoate

Cat. No.: B2431046
CAS No.: 773139-28-9
M. Wt: 252.62
InChI Key: KBLCHLKFRRSXGA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8ClF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

Ethyl 4-chloro-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Safety and Hazards

Safety information indicates that Ethyl 4-chloro-2-(trifluoromethyl)benzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products:

    Nucleophilic Substitution: Substituted benzoates.

    Reduction: 4-chloro-2-(trifluoromethyl)benzyl alcohol.

    Hydrolysis: 4-chloro-2-(trifluoromethyl)benzoic acid and ethanol.

Comparison with Similar Compounds

    Ethyl 4-chlorobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 2-(trifluoromethyl)benzoate: Lacks the chlorine atom, affecting its reactivity and applications.

    Methyl 4-chloro-2-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric effects. These features make it a valuable building block in organic synthesis and a useful tool in various scientific investigations.

Properties

IUPAC Name

ethyl 4-chloro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLCHLKFRRSXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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